![molecular formula C20H21NO3 B5776523 (2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)
(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine
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Overview
Description
(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine, also known as 2C-H-Nap, is a chemical compound that belongs to the class of phenethylamines. It was first synthesized in 1970 by Alexander Shulgin, a renowned American pharmacologist and chemist. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Scientific Research Applications
(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions.
Mechanism of Action
The exact mechanism of action of (2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of various neurotransmitter systems, including dopamine, norepinephrine, and glutamate, among others.
Biochemical and Physiological Effects:
(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine has been shown to have a range of biochemical and physiological effects. It has been reported to induce changes in mood, perception, and cognition, as well as alterations in sensory processing and motor function. The compound has also been shown to have neuroprotective effects, which may have potential applications in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine is its high affinity for the serotonin 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one of the limitations of using this compound in lab experiments is its potential for toxicity, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on (2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine. One area of interest is the development of new compounds that have similar or improved properties, such as increased potency or decreased toxicity. Another area of interest is the investigation of the compound's potential therapeutic applications in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of (2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine and its effects on various neurotransmitter systems.
Synthesis Methods
The synthesis of (2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine involves the reaction of 2,5-dimethoxyphenylacetonitrile with 2-methoxy-1-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various chromatographic techniques to obtain the final compound. The synthesis method is relatively straightforward and can be carried out in a standard laboratory setting.
properties
IUPAC Name |
2,5-dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-22-15-9-11-20(24-3)18(12-15)21-13-17-16-7-5-4-6-14(16)8-10-19(17)23-2/h4-12,21H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQKJEJGILYHST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC2=C(C=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
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